4-[(Z)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline
Description
4-[(Z)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Properties
IUPAC Name |
4-[(Z)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3/c1-26(2)19-14-12-17(13-15-19)16-20(18-8-4-3-5-9-18)23-24-21-10-6-7-11-22(21)25-23/h3-16H,1-2H3,(H,24,25)/b20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVXBBNRUIYXBC-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(Z)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core The final step involves the N,N-dimethylation of the aniline moiety using dimethyl sulfate or a similar methylating agent .
Chemical Reactions Analysis
4-[(Z)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Scientific Research Applications
4-[(Z)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Z)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal functions . This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells. Additionally, the compound may interfere with the replication of viruses and the metabolic pathways of parasites .
Comparison with Similar Compounds
4-[(Z)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline can be compared with other benzimidazole derivatives, such as:
2-(4-((1H-benzimidazol-2-yl)thio)benzylidene)hydrazine-1-carbothioamide: This compound also contains a benzimidazole core but differs in its substituents and overall structure.
1H-benzimidazole: A simpler benzimidazole derivative that serves as a precursor for more complex compounds.
2-(1H-benzimidazol-2-yl)aniline: Another benzimidazole derivative with different substituents, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical reactivity and biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
